molecular formula C16H26N4O3S B2937087 tert-Butyl 4-(6-methoxy-2-(methylthio)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate CAS No. 1353985-37-1

tert-Butyl 4-(6-methoxy-2-(methylthio)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate

Cat. No.: B2937087
CAS No.: 1353985-37-1
M. Wt: 354.47
InChI Key: DFUKEPVFNQZJHT-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-methoxy-2-(methylthio)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate: is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxy-substituted pyrimidine ring, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(6-methoxy-2-(methylthio)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Methoxy and Methylthio Groups: The methoxy group is usually introduced via a nucleophilic substitution reaction, while the methylthio group can be added through a thiolation reaction using methylthiolating agents.

    Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Final Coupling Reaction: The final step involves coupling the synthesized pyrimidine derivative with the piperazine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the piperazine ring, potentially leading to the formation of dihydropyrimidine or reduced piperazine derivatives.

    Substitution: The methoxy and methylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation of the methylthio group.

    Dihydropyrimidine Derivatives: From reduction of the pyrimidine ring.

    Substituted Piperazines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Pharmacology: Investigated for its potential as a therapeutic agent due to its biological activity against various targets.

    Drug Development: Used in the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which tert-Butyl 4-(6-methoxy-2-(methylthio)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate exerts its effects involves:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function.

    Pathways: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-methylpiperazin-1-yl)pyrimidine-1-carboxylate
  • tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate
  • tert-Butyl 4-(6-methoxy-2-(ethylthio)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate

Uniqueness

  • Structural Features : The presence of both methoxy and methylthio groups on the pyrimidine ring is unique, providing distinct chemical properties.
  • Biological Activity : The combination of these functional groups may result in unique biological activities compared to similar compounds.

This detailed overview provides a comprehensive understanding of tert-Butyl 4-(6-methoxy-2-(methylthio)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 4-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)-2-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S/c1-11-10-19(7-8-20(11)15(21)23-16(2,3)4)12-9-13(22-5)18-14(17-12)24-6/h9,11H,7-8,10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUKEPVFNQZJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=NC(=N2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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